1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride

Catalog No.
S959339
CAS No.
1185313-88-5
M.F
C11H17Cl3N2O
M. Wt
299.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dih...

CAS Number

1185313-88-5

Product Name

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol;dihydrochloride

Molecular Formula

C11H17Cl3N2O

Molecular Weight

299.6 g/mol

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H

InChI Key

NJVZFSQGCXNMCE-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
  • Chemical Libraries and Scaffolding

    The presence of the piperidin-3-ol and chloropyridine moieties might make this compound a candidate for inclusion in chemical libraries for drug discovery. These libraries are collections of diverse molecules that can be screened for biological activity against specific targets . The scaffold (core structure) of this molecule could also be used as a starting point for the design and synthesis of analogs with potentially improved properties.

  • Medicinal Chemistry

    The molecule contains functional groups commonly found in bioactive molecules. This could warrant further investigation into its potential medicinal properties. However, without more specific data, it is difficult to predict its activity or target.

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2O. The structure features a piperidine ring linked to a pyridine ring through a methylene bridge, with a chlorine atom substituting at the 6-position of the pyridine and a hydroxyl group at the 3-position of the piperidine. This compound exhibits a molecular weight of approximately 313.6 g/mol and has three hydrogen bond donors and acceptors, making it a versatile molecule in

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further functionalization.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration, oxidation, or esterification reactions, allowing for diverse synthetic pathways.
  • Formation of Salts: The dihydrochloride form allows for easy salt formation with bases or other cations.

The compound has shown potential biological activities, particularly in pharmacology:

  • Antimicrobial Properties: It exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Neuropharmacological Effects: Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders .

Several synthesis methods have been reported for producing 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride:

  • Direct Alkylation: Reacting piperidin-3-ol with 6-chloro-pyridin-3-carbaldehyde under basic conditions.
  • Reductive Amination: Using piperidine and chlorinated pyridine derivatives in the presence of reducing agents to form the desired compound .
  • Multi-step Synthesis: Involves initial formation of intermediates followed by cyclization and chlorination steps to yield the final product.

Interaction studies indicate that 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could be useful in drug design.
  • Receptor Binding: Potential interactions with neurotransmitter receptors have been observed, suggesting its role in modulating synaptic transmission .

Several compounds share structural similarities with 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(6-Chloropyridin-2-yl)piperidin-4-ol1220036-23-60.72Different substitution pattern on pyridine
(6-Chloropyridin-3-yl)(morpholino)methanone64614-49-90.68Morpholino group instead of piperidine
2-((6-Chloropyridin-2-yl)amino)ethanol29449-82-90.66Amino ethanol derivative
(4-Amino-6-chloropyridin-3-yl)methanol846036-96-20.61Contains an amino group instead of hydroxyl

Uniqueness

The uniqueness of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride lies in its specific arrangement of functional groups and its dual chloride presence, which enhances its solubility and reactivity compared to similar compounds. Its potential applications in pharmaceutical development further distinguish it from others in its class .

Dates

Modify: 2023-08-16

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